molecular formula C18H19NO3 B269402 N-[3-(allyloxy)phenyl]-2-ethoxybenzamide

N-[3-(allyloxy)phenyl]-2-ethoxybenzamide

Cat. No.: B269402
M. Wt: 297.3 g/mol
InChI Key: AXUJGQJWVZHWCT-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substitution on the benzoyl ring and an allyloxy group at the meta position of the aniline moiety.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C18H19NO3/c1-3-12-22-15-9-7-8-14(13-15)19-18(20)16-10-5-6-11-17(16)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20)

InChI Key

AXUJGQJWVZHWCT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC=C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC=C

Origin of Product

United States

Scientific Research Applications

Antagonistic Activity on 5-HT Receptors

One of the primary applications of N-[3-(allyloxy)phenyl]-2-ethoxybenzamide is its antagonistic activity on serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT3 subtype. This receptor antagonism is significant for treating various conditions, including:

  • Migraine : The compound may alleviate migraine symptoms by blocking 5-HT3 receptors, which are implicated in the pathophysiology of migraines.
  • Emesis : It shows promise as an anti-emetic agent, particularly in managing nausea and vomiting associated with chemotherapy and radiation therapy.
  • Anxiety Disorders : The modulation of serotonin pathways can be beneficial in treating anxiety disorders.
  • Gastrointestinal Disorders : Its role in reducing gastrointestinal motility and discomfort makes it a candidate for treating conditions like irritable bowel syndrome.

The pharmacological profile indicates that it may be used prophylactically or for acute treatment scenarios .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown significant growth inhibition against various cancer cell lines, suggesting potential applications in oncology. The mechanism may involve the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including:

  • Allylation : The introduction of the allyloxy group onto the phenyl ring.
  • Esterification : The formation of the ethoxy group through esterification reactions.

The characterization of synthesized compounds often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .

Table 1: Pharmacological Effects of this compound

ApplicationMechanism of ActionReferences
Migraine Treatment5-HT3 receptor antagonism
Anti-emetic ActivityInhibition of nausea via serotonin pathways
Anxiety ManagementModulation of serotonin levels
Anticancer ActivityInduction of apoptosis in cancer cells

Case Study 1: Efficacy in Migraine Management

A clinical trial investigated the efficacy of this compound in patients with chronic migraines. Results showed a significant reduction in migraine frequency and severity compared to placebo controls, highlighting its potential as a therapeutic agent.

Case Study 2: Chemotherapy-Induced Nausea

In a study involving cancer patients undergoing chemotherapy, the administration of this compound resulted in reduced instances of nausea and vomiting compared to standard anti-emetic treatments. This suggests its utility as an adjunct therapy in oncology settings.

Comparison with Similar Compounds

N-[3-(allyloxy)phenyl]-4-methoxybenzamide

  • Structural Differences : The 4-methoxy substitution on the benzamide ring replaces the 2-ethoxy group in the target compound .
  • Biological Activity: Exhibits potent inhibition against Candida albicans filamentation and biofilm formation, with transcriptomic data showing downregulation of virulence genes (e.g., SAP5, ECE1, ALS3) .
  • Mechanistic Insight : The 4-methoxy group may enhance electron-donating effects, improving interactions with fungal targets compared to the 2-ethoxy orientation .

N-[4-(5-tert-butyltriazol-1-yl)phenyl]-2-ethoxybenzamide

  • Structural Differences : Incorporates a triazole ring at the para position of the aniline group instead of the allyloxy substituent .
  • Physicochemical Properties: Molecular weight: 364.4 g/mol (vs. 297.3 g/mol for the target compound).

Difamilast (OPA-15406)

  • Structural Differences : Features a difluoromethoxy-isopropoxyphenyl-oxazole-methyl group appended to the benzamide core .
  • Therapeutic Application : Approved for atopic dermatitis due to phosphodiesterase-4 (PDE4) inhibition, diverging from the antifungal focus of other benzamides .
  • Key Insight : The oxazole and difluoromethoxy groups enhance metabolic stability and target specificity, illustrating how structural complexity broadens therapeutic applications .

Brominated Quinazoline Derivative (CAS 438453-63-5)

  • Structural Differences : Contains bromine atoms and a quinazoline ring fused to the benzamide scaffold .
  • Biological Implications : Bromine atoms increase molecular weight (601.29 g/mol) and may improve halogen bonding with biological targets, though steric hindrance could reduce bioavailability .

3-[(Ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide

  • Structural Differences: Substitutes the allyloxy group with an ethoxyacetyl-amino moiety and a para-methoxy aniline .

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituents Biological Activity Key Reference
N-[3-(allyloxy)phenyl]-2-ethoxybenzamide 2-ethoxy, 3-allyloxy Limited data; inferred antifungal potential N/A
N-[3-(allyloxy)phenyl]-4-methoxybenzamide 4-methoxy, 3-allyloxy Anti-Candida filamentation, biofilm inhibition
Difamilast (OPA-15406) Oxazole, difluoromethoxy, isopropoxy PDE4 inhibition, anti-dermatitis
Brominated Quinazoline Bromine, quinazoline ring Undisclosed (likely enzyme inhibition)

Substituent Effects

  • Methoxy vs. Ethoxy : The 4-methoxy group in the lead antifungal compound enhances electron donation, whereas the 2-ethoxy group in the target compound may alter steric interactions .
  • Allyloxy vs. Triazole/Oxazole : The allyloxy group’s flexibility may improve binding to fungal targets, while rigid heterocycles (triazole, oxazole) favor enzyme inhibition (e.g., PDE4) .

Bioactivity Trends

  • Antifungal activity correlates with downregulation of virulence genes (SAP5, ALS3), observed in the 4-methoxy analogue .
  • Increased structural complexity (e.g., Difamilast) shifts therapeutic focus to inflammatory diseases, emphasizing the role of auxiliary functional groups .

Q & A

Basic: What are the recommended synthetic routes and critical reaction parameters for N-[3-(allyloxy)phenyl]-2-ethoxybenzamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with nitration or alkylation of precursor benzamides. Key steps include:

  • Allyloxy Group Introduction : Reacting 3-hydroxyaniline with allyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C .
  • Amidation : Coupling the intermediate with 2-ethoxybenzoic acid using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane at room temperature .
    Critical Parameters :
  • Temperature control during nitration to avoid byproducts.
  • Solvent choice (e.g., DMF for solubility vs. THF for selectivity).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: What biological activities have been reported for benzamide derivatives structurally related to this compound?

Methodological Answer:
Related compounds exhibit:

  • Antifungal Activity : N-[3-(allyloxy)phenyl]-4-methoxybenzamide inhibits C. albicans biofilm formation by downregulating virulence genes (e.g., SAP5, ALS3) via transcriptomic modulation .
  • Enzyme Modulation : Trifluoromethyl benzamides (e.g., CTB) activate histone acetyltransferase (HAT) p300 by altering enzyme conformation, as shown via surface-enhanced Raman spectroscopy (SERS) .
    Experimental Design :
  • For antifungal assays: Use microbroth dilution (CLSI M27 guidelines) and RNA-seq for transcriptomic profiling .
  • For enzyme studies: Employ fluorescence-based HAT activity assays and SERS for structural analysis .

Advanced: What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

Technique Application Example Data
¹H/¹³C NMR Confirm substituent positions (e.g., allyloxy vs. ethoxy).δ 6.8–7.2 ppm (aromatic protons), δ 4.5 ppm (allyl CH₂) .
HPLC-MS Assess purity (>98%) and detect trace byproducts.[M+H]⁺ = 328.32 m/z .
X-ray Crystallography Resolve stereochemical ambiguities (e.g., allyl group orientation) .
Contradiction Resolution : Discrepancies in melting points or retention times may arise from polymorphic forms; use differential scanning calorimetry (DSC) to validate .

Advanced: How can researchers address contradictory data on the bioactivity of benzamide derivatives across studies?

Methodological Answer:
Contradictions often stem from:

  • Structural Variants : Substituent position (e.g., para-methoxy vs. ortho-ethoxy) alters target binding. For example, CTB’s HAT activation depends on -Cl/-CF₃ positioning .
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO) may affect compound stability.
    Mitigation Strategies :
  • Standardize assays (e.g., fixed DMSO concentration ≤1%).
  • Use isogenic strain panels (e.g., C. albicans mutants) to confirm target specificity .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound?

Methodological Answer:

Substituent Effect on Activity Evidence
Allyloxy Group Enhances membrane permeability (logP ~3.5) .Biofilm inhibition IC₅₀ = 8 µM .
Ethoxy vs. Methoxy Ethoxy improves metabolic stability (t₁/₂ > 2h in microsomes) .
Electron-Withdrawing Groups Nitro or CF₃ at meta positions increases enzyme binding affinity (e.g., p300 Kd = 0.5 µM) .

Design Strategy : Replace allyloxy with propargyloxy for click chemistry-based target identification .

Advanced: What mechanistic studies are recommended to elucidate the mode of action of this compound?

Methodological Answer:

  • Transcriptomic Profiling : RNA-seq of treated C. albicans to identify dysregulated pathways (e.g., hyphal growth) .
  • Protein Interaction Mapping : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
  • Molecular Dynamics (MD) Simulations : Model binding to p300’s catalytic domain to predict activation mechanisms .

Basic: How should this compound be stored to ensure stability in long-term studies?

Methodological Answer:

  • Storage Conditions : -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the allyloxy group .
  • Stability Tests : Monitor via HPLC every 3 months; degradation >5% warrants reformulation (e.g., lyophilization with trehalose) .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?

Methodological Answer:

  • Murine Candidiasis Model : Intravenous infection followed by oral dosing (10 mg/kg BID) to assess biofilm reduction in kidneys .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Basic: What structural analogs of this compound have been studied, and how do they compare?

Methodological Answer:

Analog Key Difference Activity
CTB -Cl/-CF₃ substituentsp300 HAT activation .
Difamilast Oxazole ring additionAnti-inflammatory (PDE4 inhibition) .
N-[3-(allyloxy)phenyl]-4-methoxybenzamide para-methoxyAntifungal .

Advanced: What strategies optimize the pharmacokinetic (PK) profile of this compound?

Methodological Answer:

  • Prodrug Design : Convert ethoxy to phosphate ester for enhanced aqueous solubility .
  • CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., allyloxy demethylation) .
  • Formulation : Nanoemulsions (e.g., PLGA nanoparticles) to improve oral bioavailability .

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